molecular formula C21H25NO B1359602 2,3-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-08-3

2,3-Dimethyl-3'-piperidinomethyl benzophenone

Cat. No. B1359602
M. Wt: 307.4 g/mol
InChI Key: FHIQJOWGIKARCW-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-3’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C21H25NO . It is used in various applications, including as a reagent in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-3’-piperidinomethyl benzophenone” consists of a benzophenone core with two methyl groups at the 2 and 3 positions, and a piperidinomethyl group at the 3’ position .

Scientific Research Applications

Receptor Binding Studies

  • NMDA-Receptor Affinity: The synthesis of amines from benzophenone dimethyl acetal has led to the discovery of compounds with high affinity for the NMDA receptor, indicating potential applications in neurological research. Specifically, piperidine derivatives of benzophenone exhibited notable interactions with various receptors, suggesting their utility in developing high-affinity ligands for these receptors (Aepkers & Wünsch, 2004).

Electrochemical Reduction

  • Reduction Mechanisms: The electrochemical reduction of substituted benzophenones, including 2,3-Dimethyl-3'-piperidinomethyl benzophenone, has been studied, providing insights into the reaction mechanisms and the potential for creating novel organic compounds (Nadjo & Sevéant, 1971).

Environmental Impact

  • Biodegradation and Environmental Treatment: Benzophenone derivatives, including 2,3-Dimethyl-3'-piperidinomethyl benzophenone, have been investigated for their biodegradation potential. Co-composting of these compounds with other organic materials demonstrated high removal efficiency, suggesting an environmentally friendly method for treating pollutants (Lin et al., 2021).

Photoinitiators in Polymerization

  • Photoinitiator Efficiency: Novel benzophenone-containing photoinitiators have been synthesized and studied for their efficiency in photopolymerization processes. These studies help in developing more effective materials for various industrial applications (Balta et al., 2015).

Catalyst Development

  • Catalysis in Organic Reactions: Benzophenone derivatives have been used to synthesize catalysts for organic reactions, such as the Baeyer–Villiger oxidation. This research contributes to the development of more efficient and environmentally friendly catalysts in chemical synthesis (Martins et al., 2016).

Protein Research

  • Protein Crosslinking: The incorporation of benzophenone derivatives into proteins has been explored for photocrosslinking applications. This approach is valuable for studying protein interactions and structures in biological research (Chin et al., 2002).

Photochemical Studies

  • Photochemical Reactions: Studies on the photochemical reactions involving benzophenone derivatives have led to the understanding of reaction mechanisms and the formation of novel compounds, which are relevant in the field of photochemistry (Nitta et al., 1980).

DNA Interactions

  • DNA Damage and Photoinduced Reactions: Research on the photoinduced interactions of benzophenone derivatives with DNA has shed light on the mechanisms of DNA damage, which is crucial in understanding the effects of UV filters on biological systems (Lhiaubet et al., 2001).

properties

IUPAC Name

(2,3-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-8-6-11-20(17(16)2)21(23)19-10-7-9-18(14-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQJOWGIKARCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643142
Record name (2,3-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-3'-piperidinomethyl benzophenone

CAS RN

898793-08-3
Record name (2,3-Dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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